molecular formula C21H44 B14626747 10-Methylicosane CAS No. 54833-23-7

10-Methylicosane

Cat. No.: B14626747
CAS No.: 54833-23-7
M. Wt: 296.6 g/mol
InChI Key: BFAGLVWBOUDHBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

10-Methylicosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Further saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Eicosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.

    2-Methylicosane: Another methyl-substituted eicosane, but with the methyl group on the second carbon atom.

    10-Methylheptadecane: A shorter alkane with a similar substitution pattern.

Uniqueness

10-Methylicosane is unique due to its specific branching, which influences its physical properties like melting point and solubility. This branching also affects its reactivity and interactions in biological systems, making it distinct from other alkanes .

Properties

CAS No.

54833-23-7

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

IUPAC Name

10-methylicosane

InChI

InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3

InChI Key

BFAGLVWBOUDHBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCC

Origin of Product

United States

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